Cas no 1622-57-7 (1-methyl-1H-1,3-benzodiazol-2-amine)
1-methyl-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1H-benzo[d]imidazol-2-amine
- 2-Amino-1-methylbenzimidazole
- 1H-Benzimidazol-2-amine,1-methyl-
- 1-Methyl-1H-benzimidazol-2-amine
- 1-methyl-1H-benzimidazol-2-amine(SALTDATA: FREE)
- 1-methylbenzimidazol-2-amine
- 1-Methyl-2-aminobenzimidazole
- 2-Amino-1-methyl-1H-benzimidazole
- AKOS B000495
- ART-CHEM-BB B000495
- TIMTEC-BB SBB004092
- RARECHEM AQ NN 0081
- 1-methyl-2-benzimidazolamine
- 1-methyl-1h-benzimidazol-2-amin
- 1H-Benzimidazol-2-amine, 1-methyl-
- 1-methyl-1H-1,3-benzodiazol-2-amine
- 1-Methyl-1H-benzoimidazol-2-ylamine
- 2-Amino-1-Methyl-Benzimidazole
- XDFZKQJLNGNJAN-UHFFFAOYSA-N
- 1-methylbenzimidazole-2-ylamine
- 3kqt
- ES7
- F0266-0062
- DTXSID10167330
- 1-Methyl-1H-benzimidazol-2-amine #
- AM803285
- BRD-K20617646-001-01-0
- Oprea1_009900
- BRN 0608298
- MFCD00142855
- J-009915
- Benzimidazole, 2-amino-1-methyl-
- Z56791928
- SY064124
- CCRIS 4355
- FT-0633713
- 1-methyl-1,3-dihydro-benzoimidazol-2-ylideneamine
- BIDD:GT0052
- STR05341
- 1-Methyl-1H-benzimidazol-2-ylamine
- 2-Amino-1-methylbenzimidazole, 95%
- BB 0241020
- 1-METHYL-1H-1,3-BENZIMIDAZOL-2-AMINE
- CHEMBL1232570
- CHEBI:194592
- AKOS000275856
- A810361
- NS00126571
- Q27460053
- 1622-57-7
- EN300-99629
- BDBM14319
- SCHEMBL149707
- CS-0038976
- ALBB-009345
- BBL013458
- DB-043519
- STK096886
-
- MDL: MFCD00142855
- Inchi: 1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10)
- InChI Key: XDFZKQJLNGNJAN-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=NC2C=CC=CC1=2
- BRN: 0608298
Computed Properties
- Exact Mass: 147.08000
- Monoisotopic Mass: 147.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.8
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White or beige crystalline powder
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 203-206 ºC
- Boiling Point: 257.29°C (rough estimate)
- Flash Point: 156.3°C
- Refractive Index: 1.5400 (estimate)
- Solubility: Slightly soluble (2.4 g/l) (25 º C),
- PSA: 43.84000
- LogP: 1.73670
- Solubility: Not determined
1-methyl-1H-1,3-benzodiazol-2-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
- RTECS:DD5423660
-
Hazardous Material Identification:
- Safety Term:S26-37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
1-methyl-1H-1,3-benzodiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030161-2g |
1-Methyl-1H-benzoimidazol-2-ylamine |
1622-57-7 | 95% | 2g |
£80.00 | 2022-03-01 | |
| Fluorochem | 030161-25g |
1-Methyl-1H-benzoimidazol-2-ylamine |
1622-57-7 | 95% | 25g |
£676.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167705-5g |
1-methyl-1H-1,3-benzodiazol-2-amine |
1622-57-7 | 95% | 5g |
¥932.90 | 2023-09-04 | |
| Alichem | A069004525-5g |
1-Methyl-1H-benzo[d]imidazol-2-amine |
1622-57-7 | 97% | 5g |
244.11 USD | 2021-06-01 | |
| Alichem | A069004525-25g |
1-Methyl-1H-benzo[d]imidazol-2-amine |
1622-57-7 | 97% | 25g |
732.33 USD | 2021-06-01 | |
| Chemenu | CM157665-25g |
1-Methyl-1H-benzimidazol-2-amine |
1622-57-7 | 96% | 25g |
$447 | 2021-06-08 | |
| ChemScence | CS-0038976-5g |
1-Methyl-1H-benzo[d]imidazol-2-amine |
1622-57-7 | 99.94% | 5g |
$108.0 | 2022-04-27 | |
| ChemScence | CS-0038976-10g |
1-Methyl-1H-benzo[d]imidazol-2-amine |
1622-57-7 | 99.94% | 10g |
$194.0 | 2022-04-27 | |
| ChemScence | CS-0038976-25g |
1-Methyl-1H-benzo[d]imidazol-2-amine |
1622-57-7 | 99.94% | 25g |
$484.0 | 2022-04-27 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 412546-1G |
1-methyl-1H-1,3-benzodiazol-2-amine |
1622-57-7 | 1g |
¥890.47 | 2023-12-06 |
1-methyl-1H-1,3-benzodiazol-2-amine Suppliers
1-methyl-1H-1,3-benzodiazol-2-amine Related Literature
-
Alexander V. Astakhov,Andrey Yu. Chernenko,Vadim V. Kutyrev,Gleb S. Ranny,Mikhail E. Minyaev,Victor M. Chernyshev,Valentine P. Ananikov Inorg. Chem. Front. 2023 10 218
-
Rosario Zamora,Francisco J. Hidalgo RSC Adv. 2015 5 9709
-
Sanjib Panda,Aditi Singh,Sanchaita Dey,Kuo-Wei Huang,Goutam Kumar Lahiri Dalton Trans. 2022 51 2547
-
4. Nucleophilic substitution in quaternary salts of NN′-linked biazoles and related systems.Maria Luisa Castellanos,Montserrat Llinàs,Marta Bruix,Javier de Mendoza,M. Rosario Martin J. Chem. Soc. Perkin Trans. 1 1985 1209
-
Matthew G. Fisher,Philip A. Gale,Mark E. Light New J. Chem. 2007 31 1583
Additional information on 1-methyl-1H-1,3-benzodiazol-2-amine
Comprehensive Overview of 1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 1622-57-7): Properties, Applications, and Industry Insights
1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 1622-57-7), also known as 2-amino-1-methylbenzimidazole, is a heterocyclic organic compound with significant relevance in pharmaceutical and material science research. This benzimidazole derivative has garnered attention due to its unique molecular structure, featuring a fused benzene and imidazole ring system with an amine functional group at the 2-position. The compound's CAS registry number 1622-57-7 serves as a universal identifier across chemical databases, ensuring precise tracking in global supply chains.
Recent advancements in drug discovery have highlighted the importance of 1-methyl-1H-1,3-benzodiazol-2-amine as a potential building block for small molecule therapeutics. Its structural motif appears in several kinase inhibitors and antiviral agents, aligning with current research trends targeting RNA-dependent RNA polymerase inhibition. The compound's hydrogen bonding capacity and planar aromatic system make it particularly valuable for designing molecular probes in biochemical assays.
From a synthetic chemistry perspective, CAS 1622-57-7 demonstrates remarkable versatility. It serves as a precursor for N-functionalized benzimidazoles, which are crucial in developing fluorescent markers for cellular imaging. The methyl group at the 1-position enhances the compound's metabolic stability, a property highly sought after in medicinal chemistry optimization. Researchers frequently inquire about its synthetic routes, with the most common involving cyclocondensation reactions of o-phenylenediamine derivatives.
The material science community has explored 1-methyl-1H-1,3-benzodiazol-2-amine for its potential in organic electronic materials. Its conjugated π-system and electron-donating amine group contribute to interesting charge transport properties, making it a candidate for organic semiconductor applications. This aligns with growing market demand for flexible electronics and sustainable energy solutions.
Analytical characterization of 1622-57-7 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound exhibits good stability under standard storage conditions, though precautions against photooxidation are recommended. Its solubility profile shows preferential dissolution in polar aprotic solvents, which is frequently addressed in formulation development queries.
In regulatory contexts, 1-methyl-1H-1,3-benzodiazol-2-amine is not currently classified under stringent controls, facilitating its use in academic research and industrial applications. However, proper laboratory safety protocols should always be followed when handling any chemical substance. The compound's environmental fate and biodegradation pathways remain active areas of investigation, particularly regarding green chemistry principles.
The commercial availability of CAS 1622-57-7 through specialty chemical suppliers has increased significantly, reflecting growing demand from contract research organizations and pharmaceutical developers. Pricing trends indicate stable supply chains, though researchers should verify certificates of analysis for critical applications. The compound's structure-activity relationships continue to inspire novel molecular designs across multiple therapeutic areas.
Emerging applications of 1-methyl-1H-1,3-benzodiazol-2-amine include its use as a ligand in coordination chemistry and as a template for supramolecular assemblies. These developments connect to broader scientific interests in molecular recognition and smart materials. The compound's crystallographic data has been particularly valuable for computational chemistry validations.
For researchers investigating structure-property relationships, 1622-57-7 offers an excellent case study in how subtle modifications to heterocyclic cores can dramatically alter physicochemical characteristics. This understanding is crucial for rational drug design and material innovation, addressing common search queries about molecular optimization strategies.
The future outlook for 1-methyl-1H-1,3-benzodiazol-2-amine remains promising, with patent literature suggesting ongoing exploration of its derivatives in targeted therapies and functional materials. As analytical techniques advance, particularly in cryo-EM and AI-assisted molecular modeling, our understanding of this compound's full potential will continue to evolve.
1622-57-7 (1-methyl-1H-1,3-benzodiazol-2-amine) Related Products
- 46005-72-5(1H-Benzimidazole-2,6-diamine,1-methyl-)
- 30489-67-9(1H-Naphth[2,3-d]imidazol-2-amine,1-methyl-)
- 35199-58-7(3H-Naphth[1,2-d]imidazol-2-amine,3-methyl-)
- 102408-25-3(2-Amino-1-methylimidazo4,5-fquinoline)
- 102408-30-0(1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-)
- 147293-15-0(2-Amino-3-methyl-3H-imidazo4,5-fisoquinoline)
- 147293-14-9(2-Amino-3-methyl-3H-imidazo4,5-hisoquinoline)
- 147293-13-8(2-Amino-3-methyl-3H-imidazo4,5-hquinoline)
- 108354-47-8(2-Amino-3-methyl-3H-imidazo4,5-fquinoxaline)
- 161406-40-2(3H-Imidazo[4,5-f]quinolin-2-amine-2-14C,3-methyl- (9CI))